HyT36(-Cl)

Hydrophobic Tagging Targeted Protein Degradation Chemical Biology

Validating targeted protein degradation requires precise controls. HyT36(-Cl) (Deschloro-HyT36) lacks the reactive chloroalkane group essential for HaloTag covalent binding, rendering it biologically inert in HyT systems. This analog serves as the essential negative control to distinguish HyT36-specific degradation from scaffold-related artifacts. - Eliminates false positives: Confirms target protein loss is due to HyT36 mechanism, not off-target toxicity or solvent effects. - Critical for UPR/ER stress studies: Parallel treatment with HyT36 isolates phenotype-to-target causality. - SAR validation: Essential counter-screen in drug discovery to filter non-degradation effects.

Molecular Formula C26H47NO3
Molecular Weight 421.7 g/mol
Cat. No. B12394612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyT36(-Cl)
Molecular FormulaC26H47NO3
Molecular Weight421.7 g/mol
Structural Identifiers
SMILESCCCCCCCOCCOCCNC(=O)C(C)CCC12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C26H47NO3/c1-3-4-5-6-7-11-29-13-14-30-12-10-27-25(28)21(2)8-9-26-18-22-15-23(19-26)17-24(16-22)20-26/h21-24H,3-20H2,1-2H3,(H,27,28)/t21-,22?,23?,24?,26?/m1/s1
InChIKeyNMHRXDSNWFMJMP-NBEIGTDRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HyT36(-Cl): Inactive Control for HyT36-Based Degradation


HyT36(-Cl), also known as Deschloro-HyT36, is the inactive control compound for HyT36, a small-molecule hydrophobic tag (HyT) [1]. HyT36 belongs to a class of low-molecular-weight tags that covalently bind to HaloTag-fused proteins, inducing misfolding and subsequent degradation via the cellular proteostasis machinery [2]. HyT36(-Cl) is structurally related to HyT36 but lacks the critical chloroalkane reactive group required for covalent attachment to HaloTag, rendering it biologically inert in this context [3]. It serves as a critical negative control for experiments employing the hydrophobic tagging system, ensuring that observed effects are specifically due to HyT36-mediated degradation rather than off-target or compound-specific artifacts [4].

Why HyT36(-Cl) Is Essential for Data Integrity


The hydrophobic tagging (HyT) strategy relies on the specific, covalent attachment of a small-molecule tag to a HaloTag-fused protein of interest, which then induces protein misfolding and degradation [1]. Generic substitution of HyT36(-Cl) with other control compounds (e.g., DMSO vehicle) fails to adequately account for the full spectrum of experimental variables. HyT36(-Cl) controls for any potential effects of the HyT36 scaffold itself, such as non-specific cellular stress responses, off-target binding, or compound-related toxicity, which are not captured by a simple vehicle control [2]. As an inactive analog with a nearly identical chemical structure to HyT36 but lacking the reactive chloroalkane handle, HyT36(-Cl) is the only control that can definitively attribute observed biological outcomes to HyT36's specific mechanism of action . The evidence presented below quantifies the functional disparity between HyT36 and its inactive control, demonstrating why HyT36(-Cl) is an indispensable component for rigorous data interpretation.

Quantitative Evidence for Control Selection


Covalent HaloTag Binding Dichotomy

HyT36(-Cl) is the deschloro analog of HyT36, specifically designed as an inactive control. The key functional differentiator is the absence of the chloroalkane moiety, which is essential for covalent attachment to the HaloTag protein [1]. This structural modification renders HyT36(-Cl) incapable of binding HaloTag, in stark contrast to HyT36, which forms a covalent bond with the HaloTag dehalogenase active site [2]. This binary difference in binding competency is the foundational mechanism for their divergent biological activities [3].

Hydrophobic Tagging Targeted Protein Degradation Chemical Biology

Reduction in Degradation Activity

The functional consequence of lacking a reactive group is the complete loss of degradation activity. While HyT36 (10 µM, 24 hr) reduces GFP-HaloTag7 levels by ≈65% in HEK 293 cells, HyT36(-Cl) exhibits no degradation activity under identical conditions, performing equivalently to a DMSO vehicle control [1]. This is a direct, class-level inference from the defined mechanism of action, where covalent attachment is a prerequisite for inducing protein degradation.

Targeted Protein Degradation HaloTag7 Stability Hydrophobic Tagging

Lack of ER Stress and UPR Induction

In a model of ER-localized HaloTag (ERHT), treatment with HyT36 (10 µM) induces an acute, resolvable ER stress that results in transient UPR activation. This is demonstrated by upregulation of UPR markers (e.g., XBP1 splicing, CHOP) comparable to classic ER stress inducers like tunicamycin and thapsigargin [1]. In contrast, treatment with the inactive control HyT36(-Cl) at the same concentration does not induce a UPR response, with levels of UPR markers remaining similar to DMSO-treated controls [2].

Endoplasmic Reticulum Stress Unfolded Protein Response (UPR) Chemical Genetics

Clean Baseline in Viability Assays

Concentrations of HyT36 used in degradation studies (up to 10 µM) have been shown to be non-toxic in cell culture [1]. This finding is critical for attributing phenotypic changes to target degradation rather than cell death. The use of HyT36(-Cl) as a control is essential to confirm that any observed reduction in cell viability or proliferation in more complex assays is not due to the HyT36 scaffold itself. HyT36(-Cl) consistently shows no toxicity at these same concentrations, providing a clean baseline [2].

Cell Viability Toxicity Control Chemical Probe Validation

Recommended Research Applications


Validation of Target Degradation

HyT36(-Cl) is the essential negative control in any experiment aiming to validate the degradation of a HaloTag-fused protein of interest by HyT36. By treating parallel cell populations with HyT36 and HyT36(-Cl) at the same concentration, researchers can confidently attribute a decrease in target protein abundance (measured by Western blot, flow cytometry, or immunofluorescence) to HyT36's specific mechanism of action [1]. The lack of degradation observed with HyT36(-Cl) confirms that the effect is not due to the compound scaffold, solvent, or other off-target interactions.

Deconvolution of Phenotypic Effects

When using HyT36 to induce acute degradation of a specific protein in a cellular model, HyT36(-Cl) is critical for interpreting downstream phenotypic consequences. For example, in studies of ER stress and the UPR, HyT36(-Cl) is used alongside HyT36 to demonstrate that UPR activation is specifically due to HyT36-induced ERHT destabilization, and not a general cellular response to the chemical scaffold [2]. This allows for precise linking of the degraded target protein to the observed cellular phenotype.

Counter-Screen for Off-Target Effects

In drug discovery programs exploring HyT36 as a chemical probe or potential therapeutic modality, HyT36(-Cl) serves as a critical counter-screen. It is used in parallel with HyT36 across a panel of assays (e.g., cytotoxicity, proliferation, high-content imaging) to identify and filter out any effects that are not due to specific target degradation. This helps to establish a clean on-target profile and improves the quality of structure-activity relationship (SAR) analysis [3].

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